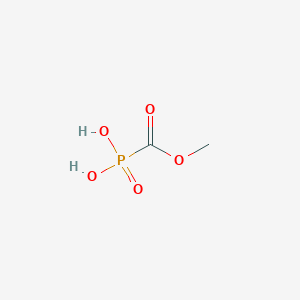

Methoxycarbonylphosphonic Acid

Description

It is a useful research chemical and has various applications in scientific research and industry.

Properties

IUPAC Name |

methoxycarbonylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5O5P/c1-7-2(3)8(4,5)6/h1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGYPJLADNCZNGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446314 | |

| Record name | Methoxycarbonylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55920-68-8 | |

| Record name | Methoxycarbonylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methoxycarbonylphosphonic acid can be synthesized through several methods. One common method involves the reaction of carboxylic acids with phosphorus trichloride and phosphoric acids, followed by hydrolysis with water . Another method includes the use of bromotrimethylsilane (BTMS) for silyldealkylation of dialkyl esters, followed by desilylation upon contact with water or methanol . Industrial production methods often involve large-scale synthesis in cGMP synthesis workshops, ensuring high purity and quality.

Chemical Reactions Analysis

Methoxycarbonylphosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus trichloride, phosphoric acids, and bromotrimethylsilane . Major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of dialkyl esters with BTMS results in the formation of phosphonic acids .

Scientific Research Applications

Medicinal Chemistry

1.1 Prodrug Development

MCPA has been investigated as a prodrug for phosphonate-based therapeutics. Prodrugs are chemically modified drugs that become active only after metabolic conversion within the body. MCPA's structure allows it to enhance the bioavailability of phosphonates, which are often used in antiviral and anticancer therapies. For instance, studies have shown that prodrugs derived from MCPA can effectively deliver active pharmaceutical ingredients (APIs) to target sites, improving therapeutic outcomes while minimizing side effects .

1.2 Antiviral Agents

Research has indicated that MCPA derivatives exhibit antiviral properties against a range of viruses, including those responsible for hepatitis and HIV. The mechanism involves the inhibition of viral replication through interference with nucleic acid synthesis. A notable study demonstrated that MCPA-based compounds showed significant antiviral activity in vitro, suggesting potential for further development as therapeutic agents .

1.3 Cancer Treatment

MCPA has also been explored for its applications in cancer treatment. Its ability to modulate cellular signaling pathways makes it a candidate for developing targeted cancer therapies. Case studies reveal that MCPA derivatives can enhance the efficacy of existing chemotherapeutic agents by overcoming resistance mechanisms in cancer cells .

Agricultural Science

2.1 Herbicide Development

MCPA is utilized in the formulation of herbicides due to its phosphonic acid moiety, which provides effective weed control mechanisms. The compound's ability to inhibit specific enzymatic pathways in plants makes it an attractive candidate for developing selective herbicides that minimize damage to crops while effectively controlling unwanted vegetation .

2.2 Fertilizer Enhancement

In agricultural applications, MCPA is being studied as an additive to enhance the efficiency of fertilizers. The compound can improve nutrient uptake in plants by facilitating better root absorption and reducing nutrient leaching into the environment. Research indicates that MCPA-enriched fertilizers lead to improved crop yields and sustainable agricultural practices .

Materials Science

3.1 Polymer Synthesis

MCPA serves as a building block in the synthesis of advanced polymers with unique properties. Its incorporation into polymer matrices can enhance mechanical strength, thermal stability, and chemical resistance. Studies have demonstrated that polymers synthesized with MCPA exhibit improved performance in applications ranging from coatings to biomedical devices .

3.2 Nanomaterials

The use of MCPA in the development of nanomaterials is an emerging area of research. Its ability to form stable complexes with metal ions allows for the creation of nanocomposites with tailored properties for use in electronics and catalysis. Recent investigations have shown promising results in utilizing MCPA-based nanomaterials for drug delivery systems and environmental remediation .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Prodrug Development | Enhanced bioavailability of phosphonates |

| Antiviral Agents | Significant activity against hepatitis viruses | |

| Cancer Treatment | Overcomes resistance mechanisms | |

| Agricultural Science | Herbicide Development | Effective weed control without crop damage |

| Fertilizer Enhancement | Improves nutrient uptake and crop yields | |

| Materials Science | Polymer Synthesis | Enhanced mechanical strength and stability |

| Nanomaterials | Promising results in drug delivery systems |

Case Studies

-

Case Study 1: Antiviral Activity

A study published in ACS Publications highlighted the synthesis of MCPA-derived compounds that exhibited potent antiviral activity against HIV-1, demonstrating their potential as therapeutic agents . -

Case Study 2: Herbicide Efficacy

Research conducted at a leading agricultural university showed that MCPA-based herbicides significantly reduced weed biomass while maintaining crop health, indicating their effectiveness in sustainable farming practices . -

Case Study 3: Polymer Applications

An investigation into MCPA's role in polymer synthesis revealed that incorporating MCPA into polyurethanes enhanced their thermal stability by over 30%, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of methoxycarbonylphosphonic acid involves its ability to form stable carbon-to-phosphorus bonds, which increases its chemical and enzymatic stability . This stability allows it to interact with various molecular targets and pathways, making it effective in its applications. For example, in medicinal chemistry, phosphonates derived from this compound inhibit enzymes involved in bone resorption, making them useful in the treatment of bone diseases .

Comparison with Similar Compounds

Methoxycarbonylphosphonic acid is similar to other phosphonates, such as hydroxy- and amino-phosphonates, which also have stable carbon-to-phosphorus bonds . this compound is unique due to its specific molecular structure and reactivity. Similar compounds include phosphoric acid, phosphinic acid, and other organophosphorus compounds . These compounds share similar properties but differ in their specific applications and reactivity.

Biological Activity

Methoxycarbonylphosphonic acid (MCPA) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article synthesizes existing research findings on the biological activity of MCPA, highlighting its mechanisms, applications, and implications in various biological contexts.

Chemical Structure and Properties

MCPA is characterized by the presence of a methoxycarbonyl group attached to a phosphonic acid moiety. This unique structural feature allows MCPA to function as a phosphonate, which can mimic phosphate esters and carboxylic acids. The structural similarity enables it to interact with enzyme active sites, often acting as a competitive inhibitor for various biological processes.

Enzyme Inhibition

MCPA and other phosphonates exhibit significant enzyme inhibition properties. They compete with natural substrates for binding sites on enzymes, leading to disrupted metabolic pathways. For instance, studies have shown that phosphonates can inhibit key enzymes involved in cell wall biosynthesis, such as UDP-N-acetyl-glucosamine-3-O-enolpyruvyltransferase (MurA), which is crucial for bacterial survival . This inhibition is particularly relevant in the context of antibiotic resistance, where MCPA could serve as a template for developing new antibacterial agents.

Antiviral Activity

Research indicates that phosphonates like MCPA may also possess antiviral properties. They have been shown to inhibit various viral enzymes, making them potential candidates for treating viral infections . Their mechanism typically involves the inhibition of nucleoside triphosphate analogs that are essential for viral replication.

Case Studies

- Antibacterial Efficacy : A study focused on the antibacterial properties of MCPA derivatives demonstrated their effectiveness against multidrug-resistant strains of bacteria. The results indicated that these compounds could inhibit bacterial growth by interfering with enzyme functions critical for cell wall synthesis .

- Antiviral Applications : In clinical settings, phosphonates have been utilized as antiviral agents against DNA viruses and retroviruses. For example, derivatives similar to MCPA were evaluated for their ability to combat Hepatitis B virus (HBV), showing promising results in inhibiting viral replication in vitro .

Pharmacological Properties

Despite their promising biological activities, MCPA and related phosphonates face challenges regarding pharmacological properties:

- Cell Membrane Permeability : Many phosphonates exhibit poor permeability across cellular membranes due to their polar nature, limiting their therapeutic application .

- Prodrug Development : To enhance bioavailability, researchers are exploring prodrug strategies that can improve the absorption and efficacy of MCPA derivatives when administered orally .

Research Findings Summary Table

| Study Focus | Findings | Implications |

|---|---|---|

| Antibacterial Activity | Effective against MDR bacteria; inhibits MurA enzyme | Potential for new antibiotic development |

| Antiviral Activity | Inhibitory effects on HBV and other DNA viruses | Viable option for antiviral therapies |

| Pharmacological Issues | Low membrane permeability; requires prodrug formulation | Need for innovative drug delivery systems |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.